2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Description
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-15-3-8-19(13-16(15)2)27-14-20(24)22-11-9-21(10-12-22)17-4-6-18(7-5-17)23(25)26/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRYDYJOMIQSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 302.38 g/mol. The structure features a piperazine ring, a nitrophenyl group, and a dimethylphenoxy moiety, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Receptor Activity : The piperazine moiety is known for its ability to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction may lead to modulation of neurotransmission, thereby influencing mood and behavior.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the nitrophenyl group may enhance these effects by interfering with bacterial cell wall synthesis or function.
- Cytotoxic Effects : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
Biological Activity Data Table
Case Studies
- Antimicrobial Study : A study conducted on various derivatives of piperazine indicated that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This was attributed to the structural features that facilitate membrane penetration and disruption.
- Cancer Research : In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent.
- Neuropharmacological Effects : Research involving animal models showed that the compound could alter behavior in response to stress by modulating serotonin levels, suggesting potential applications in treating anxiety disorders.
Scientific Research Applications
Antifungal Activity
The compound's structural similarity to other antifungal agents suggests it may exhibit antifungal properties. Research indicates that derivatives of piperazine can inhibit fungal growth, making this compound a candidate for developing new antifungal medications .
Antidepressant Properties
Piperazine derivatives have been studied for their potential antidepressant effects. The presence of the nitrophenyl group may contribute to serotonin receptor modulation, which is critical in treating depression . Case studies involving similar compounds have shown promising results in preclinical trials.
Anticancer Potential
Preliminary studies suggest that compounds featuring piperazine and phenoxy groups may possess anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells, providing a pathway for developing novel anticancer therapies .
Case Studies
Several studies have explored the biological activities of related compounds:
These findings highlight the potential of 2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone as a versatile compound in drug development.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-nitrophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Halogenation : The nitro group can be replaced by halogens (e.g., Cl, Br) via diazotization followed by Sandmeyer reactions.
Ketone Reduction
The ethanone carbonyl is reducible to a secondary alcohol using NaBH₄ or LiAlH₄, yielding 2-(3,4-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanol .
textReagents: NaBH₄, MeOH, 0°C → RT Characterization: - IR: Loss of C=O peak (~1642 cm⁻¹) [4]. - ¹H NMR: New δ 4.1–4.3 ppm (CH₂OH) [4].
Oxidation of Piperazine
The piperazine ring resists oxidation under mild conditions but may degrade under strong oxidants (e.g., KMnO₄/H⁺).
Ester/Acetyl Cleavage
The acetyl group hydrolyzes in acidic/basic media:
textAcidic: HCl (conc.), reflux → Phenoxyacetic acid + 1-(4-nitrophenyl)piperazine [4]. Basic: NaOH (aq.), Δ → Phenolate + 1-(4-nitrophenyl)piperazine [2].
Condensation and Cyclization
The compound participates in cyclocondensation with hydrazines or hydroxylamines to form heterocycles (e.g., pyrazoles, isoxazoles).
textExample: Reactant: NH₂NH₂·H₂O Product: Pyrazole derivative via ketone-hydrazine coupling [5].
Characterization Data of Reaction Products
Mechanistic Insights
-
Nitro Group Reactivity : The electron-deficient 4-nitrophenyl group directs NAS at the para position due to resonance stabilization of the intermediate.
-
Piperazine Basicity : The secondary amines in piperazine facilitate protonation in acidic media, altering reaction pathways (e.g., inhibiting SN2 mechanisms).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Activity
Key Substituent Variations :
The compound’s analogs differ primarily in substituents on the phenoxy and piperazine-linked aryl groups. These modifications influence biological activity, pharmacokinetics, and receptor affinity.
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Reported Activity | Evidence Source |
|---|---|---|---|---|
| This compound | 3,4-dimethylphenoxy; 4-nitrophenyl | 369.42 | Not explicitly studied | |
| 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone | Biphenyl; 2-methoxyphenyl | ~380 (estimated) | Antipsychotic (anti-dopaminergic) | |
| 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone | Biphenyl; 2,3-dichlorophenyl | ~415 (estimated) | Antipsychotic (lower catalepsy risk) | |
| 1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone (RN3) | 2,4,5-trichlorophenoxy; 4-nitrophenyl | 448.69 | Antiproliferative (preliminary data) | |
| 4-(2-Ethoxyphenyl)piperazin-1-ylmethanone | 2-ethoxyphenyl; 4-nitrophenyl | 355.37 | Not reported (structural analog) | |
| 1-(4-(Trifluoromethylphenyl)piperazin-1-yl)ethanone (MK29) | Trifluoromethylphenyl | 302.27 | CNS-targeted potential |
Quantitative Structure-Activity Relationship (QSAR) Insights
- Anti-dopaminergic Activity :
In biphenyl-piperazine derivatives, higher QPlogBB (predicted brain/blood partition coefficient) correlates with enhanced antidopaminergic effects. The target compound’s nitro group may similarly influence QPlogBB, though empirical data is lacking . - Electron Affinity (EA) :
EA values in QSAR models suggest that electron-deficient aromatic systems (e.g., nitro, trifluoromethyl) improve receptor binding, aligning with the target compound’s design .
Physicochemical Properties
- Melting Points :
Analogs like RN3 and 7n (from ) exhibit melting points of 161–163°C (7n) and similar ranges, suggesting crystallinity influenced by halogenation and sulfonyl groups . - Solubility: The nitro group’s polarity may enhance aqueous solubility compared to lipophilic trichlorophenoxy or trifluoromethyl analogs, though this requires experimental validation.
Q & A
Q. Table 1: Key Reaction Parameters
| Reagent | Role | Molar Ratio | Conditions | Yield Range |
|---|---|---|---|---|
| PPAA | Coupling agent | 1.4 eq | RT, 24h | 60-75% |
| EDC/HOBt | Alternative coupling | 1.2 eq | RT, 18h | 65-80% |
Basic: How is structural characterization of this compound performed, and what analytical techniques are critical?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
- HRMS :
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
Methodological Answer:
- Pharmacophore Mapping :
- QSAR Modeling :
- In Silico Docking :
Advanced: What computational strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data?
Methodological Answer:
- Pharmacokinetic Simulation :
- Use GastroPlus® to model oral bioavailability. Low permeability (e.g., P-gp efflux) may explain poor in vivo efficacy despite high in vitro binding.
- Metabolite Prediction :
- Employ Schrödinger’s MetaSite to identify cytochrome P450-mediated oxidation hotspots (e.g., demethylation of the phenoxy group).
- Free-Energy Perturbation (FEP) :
Advanced: How can antiproliferative activity be evaluated methodologically, and what endpoints are most informative?
Methodological Answer:
- Cell Viability Assays :
- Mechanistic Studies :
Advanced: What strategies are recommended for optimizing reaction conditions to minimize byproducts during scale-up?
Methodological Answer:
- DoE (Design of Experiments) :
- Vary temperature (RT vs. 40°C), solvent (DMF vs. THF), and coupling agent (PPAA vs. HATU) in a factorial design.
- Use HPLC-PDA to quantify byproducts (e.g., unreacted piperazine or dimerization products) .
- Purification :
- Employ column chromatography (silica gel, hexane/EtOAc gradient) for small-scale batches.
- For scale-up, use recrystallization in acetone/water (3:1) to achieve >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
